molecular formula C16H21Cl3N2O4 B11979304 N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide

N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide

Cat. No.: B11979304
M. Wt: 411.7 g/mol
InChI Key: WBKQSGHTLWEOCW-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide is a chemical compound with the molecular formula C16H21Cl3N2O4 and a molecular weight of 411.716 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a nitrophenoxy group, and an octanamide chain. It is often used in scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide typically involves the reaction of 2,2,2-trichloro-1-(4-nitrophenoxy)ethanol with octanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic reagents involved.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of a methyl group from the trichloromethyl group.

    Substitution: Replacement of the nitrophenoxy group with other functional groups.

Scientific Research Applications

N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The trichloromethyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their effects on its chemical behavior and applications.

Properties

Molecular Formula

C16H21Cl3N2O4

Molecular Weight

411.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide

InChI

InChI=1S/C16H21Cl3N2O4/c1-2-3-4-5-6-7-14(22)20-15(16(17,18)19)25-13-10-8-12(9-11-13)21(23)24/h8-11,15H,2-7H2,1H3,(H,20,22)

InChI Key

WBKQSGHTLWEOCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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